3-Chloro-6-phenethyloxypyridazine
Description
3-Chloro-6-phenethyloxypyridazine is a substituted pyridazine derivative characterized by a chlorine atom at position 3 and a phenethyloxy group at position 5. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, widely explored in medicinal chemistry due to their diverse bioactivity profiles.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-chloro-6-(2-phenylethoxy)pyridazine |
InChI |
InChI=1S/C12H11ClN2O/c13-11-6-7-12(15-14-11)16-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI Key |
IOBQPKSHICEQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs vary at position 6, influencing solubility, stability, and bioavailability:
Notes:
- The phenethyloxy group confers higher lipophilicity than hydrazino or carboxylic acid substituents, favoring CNS-targeted applications.
- Piperazinyl derivatives exhibit improved water solubility due to basicity, enhancing bioavailability for systemic targets .
- Hydrazino analogs (e.g., 3-Chloro-6-hydrazinopyridazine) are prone to oxidation, limiting stability but useful as synthetic intermediates .
Anti-Microbial and Anti-Viral Activity
- Piperazinyl derivatives (e.g., 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) demonstrate anti-bacterial and anti-viral properties, attributed to their ability to disrupt microbial enzymes or viral replication machinery .
- Structural analogs with lipophilic groups often show enhanced penetration into bacterial membranes.
Cardiovascular and Anti-Platelet Effects
- Pyridazines with piperazinyl or aminopropyl substituents (e.g., 3-(piperazin-1-yl)pyridazines) are reported to inhibit platelet aggregation and regulate cardiac ion channels .
Metabolic Stability
- Methyl and chloromethyl derivatives (e.g., 3-Chloro-6-(chloromethyl)pyridazine) are metabolically stable but may exhibit toxicity due to reactive alkylating groups .
- Phenethyloxy groups likely improve metabolic stability compared to hydrazines or carboxylic acids, which are susceptible to conjugation or hydrolysis.
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